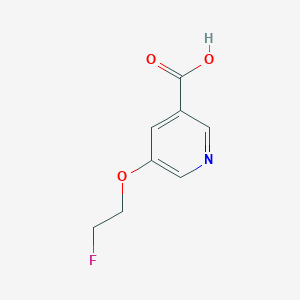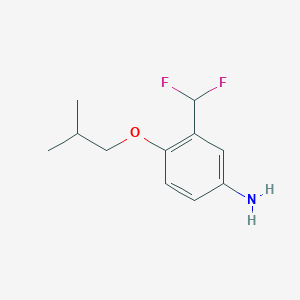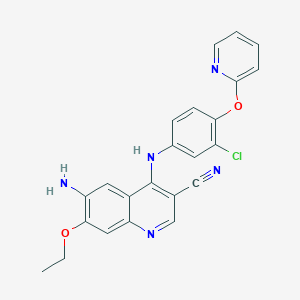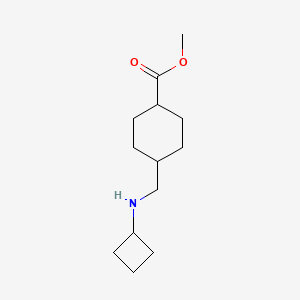
1-(Azetidin-3-ylmethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-ylmethyl)-4-methylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both azetidine and piperazine rings in its structure provides unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aza-Michael addition reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-ylmethyl)-4-methylpiperazine is unique due to the combination of azetidine and piperazine rings in its structure. This dual-ring system provides distinct chemical properties and biological activities that are not observed in compounds with only one of these rings.
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H19N3/c1-11-2-4-12(5-3-11)8-9-6-10-7-9/h9-10H,2-8H2,1H3 |
InChI Key |
RDBFDSHXCZCKNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)
![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)









